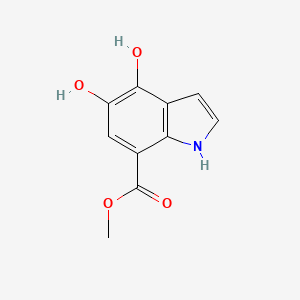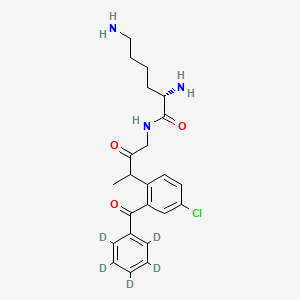
Ester de DMABA-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque implique sa réaction avec les groupes amines primaires pour former des liaisons amide stables. Cette réaction est facilitée par la présence de la N-hydroxysuccinimide, qui agit comme groupe partant, permettant la formation de la liaison amide. Le composé cible les lipides phosphatidyléthanolamine, permettant leur détection et leur analyse par spectrométrie de masse .
Analyse Biochimique
Biochemical Properties
DMABA NHS Ester interacts with the primary amine group of PE lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups . The interaction between DMABA NHS Ester and PE lipids facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .
Cellular Effects
The effects of DMABA NHS Ester on cells are primarily related to its interaction with PE lipids. PE lipids are major components of cell membranes, and their oxidation may be linked to various human diseases . By reacting with PE lipids, DMABA NHS Ester can help detect changes in PE lipid abundance before and after radical oxidation .
Molecular Mechanism
DMABA NHS Ester exerts its effects at the molecular level through its reaction with the primary amine group of PE lipids . This reaction enables the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Temporal Effects in Laboratory Settings
The effects of DMABA NHS Ester over time in laboratory settings are related to its role in detecting changes in PE lipid abundance
Metabolic Pathways
DMABA NHS Ester is involved in the metabolic pathways related to the detection of PE lipids . It interacts with the primary amine group of PE lipids, facilitating the use of mass spectrometry for the detection of various PE lipid subclasses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque implique généralement la réaction de l’acide 4-(diméthylamino)benzoïque avec la N-hydroxysuccinimide en présence d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC). La réaction est effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures contrôlées afin de garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Dans les milieux industriels, la production de l’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction afin d’obtenir une qualité constante et un débit élevé .
Analyse Des Réactions Chimiques
Types de réactions : L’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque subit principalement des réactions de substitution où il réagit avec les groupes amines primaires. Cette réaction forme une liaison amide stable, ce qui la rend utile à des fins d’étiquetage et de détection .
Réactifs et conditions courants :
Réactifs : Amines primaires, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions : Solvants organiques tels que le diméthylformamide (DMF), température contrôlée et conditions de pH.
Principaux produits : Le principal produit formé par la réaction de l’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque avec les amines primaires est une liaison amide stable, qui est utilisée pour l’étiquetage des lipides phosphatidyléthanolamine .
4. Applications de recherche scientifique
L’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
L’ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque est unique en son genre par sa capacité à réagir spécifiquement avec les groupes amines primaires, ce qui le rend très efficace pour l’étiquetage des lipides phosphatidyléthanolamine. Des composés similaires comprennent :
Ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque-d4 : Une version deutérée utilisée pour l’étiquetage différentiel.
Ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque-d6 : Une autre variante deutérée pour étudier la distribution des lipides.
Ester de N-hydroxysuccinimide d’acide 4-(diméthylamino)benzoïque-d10 : Utilisé pour observer les changements d’abondance lipidique.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746869 |
Source


|
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-85-2 |
Source


|
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?
A1: The DMABA NHS ester reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.
Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?
A2: The research highlights several advantages:
- Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []
- Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []
- Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)






![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

